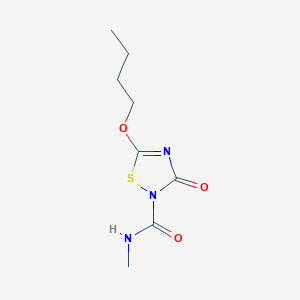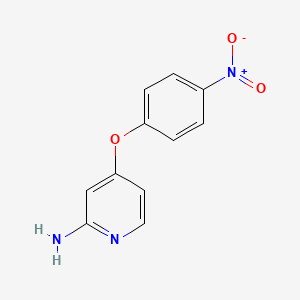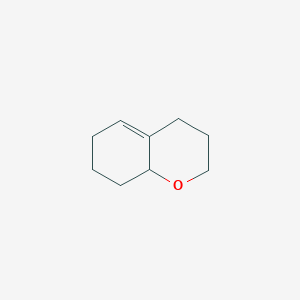
2-(2-methylpropyl)-2-trimethylsilyloxyoct-3-ynenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylpropyl)-2-trimethylsilyloxyoct-3-ynenitrile is an organic compound characterized by the presence of a cyano group, a methyl group, a trimethylsilyloxy group, and a decyne backbone
準備方法
The synthesis of 2-(2-methylpropyl)-2-trimethylsilyloxyoct-3-ynenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Decyne Backbone: The decyne backbone can be synthesized through a series of coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the decyne backbone is replaced by a cyano group using reagents like sodium cyanide or potassium cyanide.
Addition of the Trimethylsilyloxy Group: The trimethylsilyloxy group can be added through a silylation reaction, where a hydroxyl group on the decyne backbone is converted to a trimethylsilyloxy group using reagents like trimethylsilyl chloride in the presence of a base such as triethylamine.
化学反応の分析
2-(2-methylpropyl)-2-trimethylsilyloxyoct-3-ynenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, forming corresponding substituted products.
Hydrolysis: The trimethylsilyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl group.
科学的研究の応用
2-(2-methylpropyl)-2-trimethylsilyloxyoct-3-ynenitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2-methylpropyl)-2-trimethylsilyloxyoct-3-ynenitrile involves its interaction with molecular targets through various pathways. The cyano group can participate in nucleophilic addition reactions, while the trimethylsilyloxy group can undergo hydrolysis to release a hydroxyl group, which can further react with other molecules. The decyne backbone provides a rigid structure that can influence the compound’s reactivity and interactions with other molecules.
類似化合物との比較
2-(2-methylpropyl)-2-trimethylsilyloxyoct-3-ynenitrile can be compared with similar compounds such as:
4-Cyano-2-methyl-5-decyne: Lacks the trimethylsilyloxy group, resulting in different reactivity and applications.
2-Methyl-4-trimethylsilyloxy-5-decyne:
4-Cyano-5-decyne: Lacks both the methyl and trimethylsilyloxy groups, leading to distinct properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific reactivity and versatility in various chemical and industrial processes.
特性
分子式 |
C15H27NOSi |
|---|---|
分子量 |
265.47 g/mol |
IUPAC名 |
2-(2-methylpropyl)-2-trimethylsilyloxyoct-3-ynenitrile |
InChI |
InChI=1S/C15H27NOSi/c1-7-8-9-10-11-15(13-16,12-14(2)3)17-18(4,5)6/h14H,7-9,12H2,1-6H3 |
InChIキー |
VCQSDYSEIKZYOE-UHFFFAOYSA-N |
正規SMILES |
CCCCC#CC(CC(C)C)(C#N)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B8612737.png)





![8-(4-Chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde](/img/structure/B8612797.png)



![3,7-dichlorobenzo[e][1,2,4]triazine](/img/structure/B8612817.png)



